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molecular formula C12H9BrINO B1278830 3-(Benzyloxy)-2-bromo-6-iodopyridine CAS No. 443307-26-4

3-(Benzyloxy)-2-bromo-6-iodopyridine

Cat. No. B1278830
M. Wt: 390.01 g/mol
InChI Key: XWBRJJUIQFHRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196080B2

Procedure details

2-Bromo-6-iodopyridin-3-ol was reacted with potassium carbonate and benzyl bromide to obtain 3-(benzyloxy)-2-bromo-6-iodopyridine, which was then reacted in a similar manner to Reference Example 11, Example 22 and Example 4, successively. Further, the resulting product was subjected to catalytic reduction using palladium/carbon to obtain an objective compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:9])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH2:16]([O:8][C:7]1[C:2]([Br:1])=[N:3][C:4]([I:9])=[CH:5][CH:6]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1O)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)I)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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